"physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl"
"physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl"
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. As a substituted phenethylamine, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics—such as solubility, pKa, melting point, and spectral signature—is paramount for predicting its behavior in biological systems and for the rational design of formulation and delivery strategies. This document synthesizes theoretical knowledge with practical, field-proven methodologies to offer a robust framework for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Introduction: The Strategic Importance of Physicochemical Profiling
1-(3-Fluoro-4-methylphenyl)ethanamine HCl belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds and pharmaceutical agents.[1][2] The introduction of fluorine and methyl substituents on the phenyl ring significantly modulates the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets and its metabolic fate.
The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability, a common strategy in pharmaceutical development. A thorough characterization of its physicochemical properties is not merely an academic exercise; it is a critical first step in the drug development pipeline. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its bioavailability, efficacy, and safety.[3][4][5] In essence, a molecule's physicochemical profile is the foundation upon which all subsequent preclinical and clinical development is built.[6][7]
Molecular and Structural Data
A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.
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IUPAC Name: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
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Synonyms: 3-Fluoro-4-methyl-alpha-methylbenzylamine HCl
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Chemical Structure:
(Illustrative image - actual structure would be depicted here) -
Molecular Formula: C₉H₁₃ClFN
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Molecular Weight: 189.66 g/mol
The structure features a chiral center at the alpha-carbon of the ethylamine chain, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer has been isolated. The fluorine atom at the meta-position and the methyl group at the para-position create a distinct electronic and lipophilic profile on the aromatic ring.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl. It is important to note that while some values can be accurately calculated, properties like melting point and solubility require empirical determination.
| Property | Value / Expected Range | Significance in Drug Development |
| Physical State | White to off-white crystalline solid | Influences handling, formulation (e.g., for tablets or capsules), and dissolution rate. |
| Melting Point (°C) | ~210-225 (Expected) | A sharp melting point is an indicator of purity. The value is critical for many formulation processes.[8] |
| pKa | 9.0 - 10.5 (Predicted) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability across membranes, and receptor binding. |
| Aqueous Solubility | High (as HCl salt) | Essential for dissolution in the gastrointestinal tract and for the preparation of parenteral formulations. |
| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted for free base) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and potential for toxicity.[3] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. The data obtained from these methods provide an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For 1-(3-Fluoro-4-methylphenyl)ethanamine HCl, the following spectral features are anticipated. The presence of fluorine will introduce characteristic C-F and H-F coupling.[9]
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¹H NMR:
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Aromatic Protons: Signals in the ~7.0-7.5 ppm range, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
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Methine Proton (CH-NH₃⁺): A quartet or multiplet around ~4.0-4.5 ppm.
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Methyl Protons (CH₃-Aryl): A singlet around ~2.3 ppm.[9]
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Methyl Protons (CH₃-CH): A doublet around ~1.5 ppm.
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Amine Protons (NH₃⁺): A broad singlet, potentially downfield (~8-9 ppm), which may exchange with D₂O.
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¹³C NMR:
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Aromatic Carbons: Multiple signals in the ~115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller couplings.[9]
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Aliphatic Carbons: Signals for the methine and methyl carbons will appear in the upfield region (~15-55 ppm).
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Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
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Technique: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized HCl salt.
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Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺ at an m/z corresponding to the mass of C₉H₁₂FN.
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Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group or cleavage of the benzylic C-C bond.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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N-H Stretch: A broad and strong band from the ammonium (NH₃⁺) group in the 2800-3200 cm⁻¹ range.
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C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-F Stretch: A strong, characteristic band in the 1000-1400 cm⁻¹ region.[10]
Experimental Protocols and Workflows
The following section details the methodologies for determining the critical physicochemical parameters. The rationale behind each step is provided to ensure a deep understanding of the process.
Workflow for Physicochemical Characterization
The overall process follows a logical progression from identity confirmation to quantitative property measurement.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
Rationale: The pKa is the pH at which the compound is 50% ionized and 50% in its neutral (free base) form. For an amine, this equilibrium is crucial for its interaction with biological systems. Potentiometric titration is a robust and direct method for its determination.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~10-20 mg of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is a concern.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
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Titration: Add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.
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Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.
Caption: Relationship between pKa, pH, and biological properties.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities arising from synthesis or degradation.[11] A validated HPLC method is essential for quality control.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare two mobile phases. For example, Eluent A: 0.1% Formic Acid in Water; Eluent B: 0.1% Formic Acid in Acetonitrile.
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Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detector: UV at 254 nm (or a wavelength of maximum absorbance for the chromophore).
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Gradient: A typical gradient would be 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.
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Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
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